molecular formula C16H27BN2O4S B12973275 N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide

N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide

Cat. No.: B12973275
M. Wt: 354.3 g/mol
InChI Key: FLVYYMSKSJYTME-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide is a chemical compound with a complex structure that includes a sulfamide group and a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide typically involves the reaction of N,N-dimethylsulfamide with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the sulfamide group. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The sulfamide group can undergo oxidation and reduction reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide is unique due to the combination of the boron-containing dioxaborolane ring and the sulfamide group. This combination allows the compound to participate in a wide range of chemical reactions, making it valuable in various fields of scientific research .

Properties

Molecular Formula

C16H27BN2O4S

Molecular Weight

354.3 g/mol

IUPAC Name

2-[4-[2-(dimethylsulfamoylamino)ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)14-9-7-13(8-10-14)11-12-18-24(20,21)19(5)6/h7-10,18H,11-12H2,1-6H3

InChI Key

FLVYYMSKSJYTME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNS(=O)(=O)N(C)C

Origin of Product

United States

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